

Spectroscopic Profile of 2-(1-Adamantyl)-4-bromophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(1-Adamantyl)-4-bromophenol**

Cat. No.: **B123311**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(1-Adamantyl)-4-bromophenol**, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this guide combines reported data with predicted values based on the analysis of its constituent functional groups. This information is intended to aid researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(1-Adamantyl)-4-bromophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3	d	1H	Ar-H
~7.2	dd	1H	Ar-H
~6.8	d	1H	Ar-H
~5.0	s	1H	Ar-OH
~2.1	br s	3H	Adamantyl-CH
~1.8	br s	6H	Adamantyl-CH ₂
~1.7	br s	6H	Adamantyl-CH ₂

Predicted values are based on the analysis of similar substituted phenols and adamantane derivatives. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~152	Ar-C-OH
~138	Ar-C-Adamantyl
~132	Ar-CH
~130	Ar-CH
~118	Ar-CH
~115	Ar-C-Br
~40	Adamantyl-CH
~37	Adamantyl-C
~29	Adamantyl-CH ₂

Predicted values are based on established chemical shift ranges for substituted aromatic and adamantane carbons.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3500-3200	Broad	O-H stretch (phenolic)
~3050-3000	Medium	C-H stretch (aromatic)
~2950-2850	Strong	C-H stretch (aliphatic, adamantyl)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic ring)
~1230	Strong	C-O stretch (phenol)
~820	Strong	C-H bend (out-of-plane, aromatic)
~600-500	Medium	C-Br stretch

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Interpretation
306/308	[M] ⁺ / [M+2] ⁺ molecular ion peak (due to ⁷⁹ Br and ⁸¹ Br isotopes)
173/175	[M - Adamantyl] ⁺
135	[Adamantyl] ⁺

The molecular weight of **2-(1-Adamantyl)-4-bromophenol** is approximately 307.23 g/mol .[\[1\]](#) [\[2\]](#)

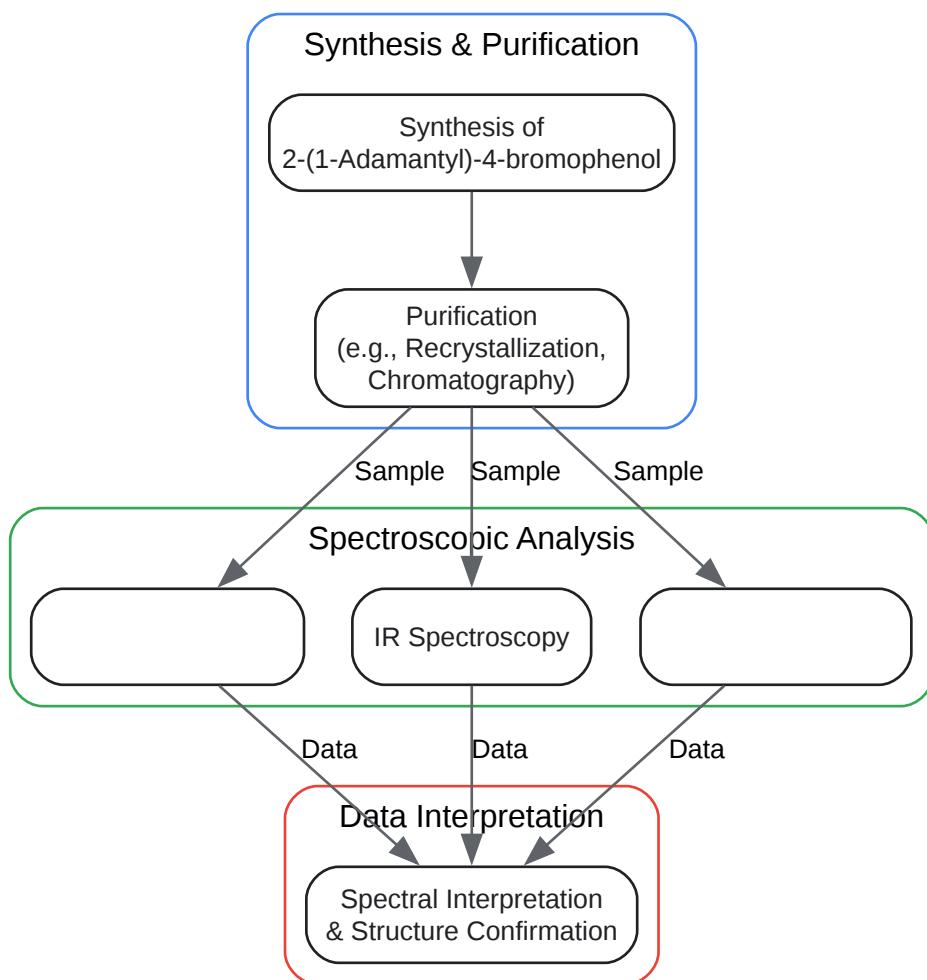
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **2-(1-Adamantyl)-4-bromophenol** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. The ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy


For solid samples, the KBr pellet method is commonly employed. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of high-energy electrons, causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(1-Adamantyl)-4-bromophenol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(1-Adamantyl)-4-bromophenol | 104224-68-2 [chemicalbook.com]

- 2. 2-(1-Adamantyl)-4-bromophenol | C16H19BrO | CID 4670494 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(1-Adamantyl)-4-bromophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123311#spectroscopic-data-of-2-1-adamantyl-4-bromophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com